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Compound Name: Bis(3,3,3-trifluoropropyl)amine

CAS No.: 201057-04-7

Cat. No.: B1294225

Get Quote

In the landscape of modern chemical synthesis, fluorinated amines represent a cornerstone

class of compounds, pivotal to innovation across pharmaceuticals, agrochemicals, and

materials science.[1] The strategic incorporation of fluorine into organic molecules, particularly

amines, can profoundly alter their physicochemical and biological profiles.[1][2] Fluorine, as the

most electronegative element, imparts unique characteristics: the carbon-fluorine bond is the

strongest single bond to carbon, leading to a significant increase in metabolic stability—a highly

sought-after trait in drug development.[1][3] Furthermore, the introduction of fluorine can

modulate the basicity (pKa) of the amine group, a critical factor for improving a drug's

bioavailability by influencing its ability to traverse cell membranes and interact with biological

targets.[1][2]

This guide focuses on Bis(3,3,3-trifluoropropyl)amine, a secondary amine featuring two

trifluorinated propyl chains. We will provide an in-depth analysis of its molecular structure, the

causality behind its unique properties, its characterization, synthesis, and its expanding role as

a specialized building block for creating molecules with tailored characteristics.
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Core Molecular Structure and Physicochemical
Properties
Bis(3,3,3-trifluoropropyl)amine is a symmetrical molecule defined by a central secondary

amine nitrogen atom covalently bonded to two separate 3,3,3-trifluoropropyl groups. This

specific arrangement is the source of its distinct chemical behavior.

Key Structural Features
Molecular Formula: C₆H₉F₆N

Molecular Weight: 209.13 g/mol [1]

Core Moiety: A secondary amine (-NH-) group.

Substituents: Two 3,3,3-trifluoropropyl (-CH₂CH₂CF₃) chains.

The defining feature is the presence of two terminal trifluoromethyl (CF₃) groups. These groups

exert a powerful influence on the molecule's electronic and physical properties.

Caption: 2D representation of Bis(3,3,3-trifluoropropyl)amine.

Causality of Physicochemical Properties
The properties of Bis(3,3,3-trifluoropropyl)amine are a direct consequence of the strong

inductive effect of the six fluorine atoms.

Reduced Basicity: The primary driver of its unique chemical character is the potent electron-

withdrawing effect of the two CF₃ groups. This effect is transmitted through the sigma bonds

of the propyl chains to the central nitrogen atom, significantly decreasing the electron density

on the nitrogen. Consequently, the lone pair of electrons on the nitrogen is less available to

accept a proton, making Bis(3,3,3-trifluoropropyl)amine a much weaker base compared to

its non-fluorinated analog, dipropylamine. This modulation of pKa is a critical design element

in medicinal chemistry, as it can prevent unwanted protonation at physiological pH, thereby

improving cell membrane permeability and overall bioavailability.[1][2]
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Enhanced Metabolic Stability: The C-F bond is exceptionally strong (bond dissociation

energy ~109 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450

enzymes.[3] By incorporating two CF₃ groups, the molecule is shielded from common

metabolic pathways like oxidation, which increases its half-life in biological systems.[4][5]

Increased Lipophilicity: Fluorine substitution often increases the lipophilicity of a molecule,

which can enhance its ability to cross lipid bilayers. This property, measured by LogP, is

crucial for drugs targeting the central nervous system or other lipophilic environments.[3]

Nucleophilicity: While the nitrogen atom possesses a lone pair, its nucleophilicity is

significantly dampened by the inductive effect of the fluorine atoms.[1] This makes it a

selective nucleophile, reacting under specific conditions while remaining inert to others.

Table 1: Key Physicochemical Properties

Property Value/Description Rationale

Molecular Formula C₆H₉F₆N -

Molecular Weight 209.13 g/mol [1] -

Monoisotopic Mass 209.06391826 Da[1] -

XLogP3-AA 2.7[1]

A measure of lipophilicity; the

positive value indicates a

preference for lipid

environments.

Basicity (pKa)
Significantly lower than non-

fluorinated dialkylamines.

Strong electron-withdrawing

inductive effect from two CF₃

groups reduces electron

density on the nitrogen atom.

[1][2]

| Metabolic Stability| High | The exceptional strength of the C-F bond resists enzymatic

cleavage.[1][3] |

Spectroscopic and Analytical Characterization

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 13 Tech Support

https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00235
https://pmc.ncbi.nlm.nih.gov/articles/PMC10975950/
https://www.tandfonline.com/doi/full/10.1080/14756360701425014
https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00235
https://www.benchchem.com/product/B1294225
https://www.benchchem.com/product/B1294225
https://www.benchchem.com/product/B1294225
https://www.benchchem.com/product/B1294225
https://www.benchchem.com/product/B1294225
https://www.researchgate.net/publication/5284864_The_Many_Roles_for_Fluorine_in_Medicinal_Chemistry
https://www.benchchem.com/product/B1294225
https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00235
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The definitive identification and structural confirmation of Bis(3,3,3-trifluoropropyl)amine rely

on a combination of modern spectroscopic techniques. Each method provides a unique piece

of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum would be relatively simple due to the molecule's symmetry.

One would expect to see three distinct signals corresponding to the three methylene (-CH₂-)

groups in the propyl chain, likely appearing as complex multiplets due to H-H and H-F

coupling.

¹³C NMR: The carbon spectrum would show three signals for the propyl chain carbons. The

carbon of the CF₃ group would appear as a quartet due to one-bond C-F coupling, and the

adjacent methylene carbons would also show coupling to the fluorine atoms.

¹⁹F NMR: This is a crucial technique for confirming the presence and environment of the

fluorine atoms. A single signal, likely a triplet due to coupling with the adjacent -CH₂- protons,

would be expected in the ¹⁹F NMR spectrum, confirming that all six fluorine atoms are

chemically equivalent.

Infrared (IR) Spectroscopy
As a secondary amine, its IR spectrum is expected to show a characteristic N-H stretching

vibration.[6]

N-H Stretch: A single, weak to medium intensity band is expected in the region of 3350-3310

cm⁻¹.[6] The absence of a second band in this region distinguishes it from a primary amine.

[6] Tertiary amines show no bands here.[6][7]

C-H Stretch: Aliphatic C-H stretching bands would be observed between 3000-2800 cm⁻¹.

C-F Stretch: Strong, characteristic C-F stretching bands are expected in the fingerprint

region, typically between 1400-1000 cm⁻¹.

C-N Stretch: A medium to weak C-N stretching band for the aliphatic amine should appear in

the 1250–1020 cm⁻¹ range.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1294225/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-fluorinated-amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Mass spectrometry provides information about the molecule's mass and fragmentation

patterns.

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion

peak corresponding to the molecular weight of 209.13.

Fragmentation: Common fragmentation pathways would likely involve the loss of a fluorine

atom, a CF₃ group, or cleavage of the C-C or C-N bonds, providing further structural

confirmation.

Synthesis Methodologies
The synthesis of Bis(3,3,3-trifluoropropyl)amine is not commonly detailed. However, a logical

and efficient pathway can be designed based on the synthesis of its primary amine precursor,

3,3,3-trifluoropropylamine.[8] The overall process can be conceptualized as a two-stage

workflow.

Stage 1: Precursor Synthesis

Stage 2: Secondary Amine Formation

3,3,3-Trifluoropropene
or related starting material

Functional Group Transformation
(e.g., Hydroboration-oxidation, Halogenation)

Introduction of Amine
(e.g., Amination, Reduction of Nitrile/Amide) 3,3,3-Trifluoropropylamine 3,3,3-Trifluoropropylamine

N-Alkylation or
Reductive Amination

+ 3,3,3-Trifluoropropyl Halide
or Aldehyde

Bis(3,3,3-trifluoropropyl)amine

Click to download full resolution via product page

Caption: Proposed two-stage synthesis workflow for Bis(3,3,3-trifluoropropyl)amine.

Protocol 1: Hypothetical Synthesis of Bis(3,3,3-
trifluoropropyl)amine via N-Alkylation
This protocol is a self-validating system; successful synthesis of the intermediate in Step 1 is

required before proceeding, and the final product must be validated by the spectroscopic
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methods outlined in Section 2.

Stage 1: Synthesis of 3,3,3-Trifluoropropylamine (Precursor)

Rationale: The precursor amine is commercially available but can also be synthesized from

materials like 3,3,3-trifluoropropionic acid.[9] This involves converting the carboxylic acid to

an amide, followed by reduction.

Amidation: React 3,3,3-trifluoropropionic acid with a chlorinating agent (e.g., thionyl

chloride) to form the acyl chloride. Subsequently, react the acyl chloride with ammonia to

yield 3,3,3-trifluoropropionamide.

Reduction: Reduce the resulting amide using a strong reducing agent like lithium

aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF, diethyl ether).

Work-up and Purification: Carefully quench the reaction with water and a base (e.g.,

NaOH solution). Extract the aqueous layer with an organic solvent. Dry the combined

organic layers over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under

reduced pressure. Purify the crude 3,3,3-trifluoropropylamine by distillation.

Stage 2: Synthesis of Bis(3,3,3-trifluoropropyl)amine

Rationale: A standard method for forming a secondary amine is the N-alkylation of a primary

amine with an alkyl halide.

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 3,3,3-trifluoropropylamine (1 equivalent) and a suitable non-nucleophilic

base (e.g., potassium carbonate, 2-3 equivalents) in a polar aprotic solvent like

acetonitrile.

Alkylation: Add 3,3,3-trifluoropropyl bromide or iodide (1.1 equivalents) dropwise to the

mixture.

Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or GC-

MS until the starting amine is consumed.
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Work-up and Purification: After cooling to room temperature, filter off the base. Remove

the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl

acetate) and wash with water and brine. Dry the organic layer, concentrate, and purify the

crude product using column chromatography or distillation to yield pure Bis(3,3,3-
trifluoropropyl)amine.

Applications in Drug Development and Advanced
Synthesis
The unique combination of reduced basicity, metabolic stability, and tailored lipophilicity makes

Bis(3,3,3-trifluoropropyl)amine a valuable building block, particularly in drug discovery.[1] Its

utility stems directly from its fluorine-imparted properties.
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Core Structural Features

Resulting Physicochemical Properties

Strategic Applications

Bis(3,3,3-trifluoropropyl)amine
Structure

Two CF3 Groups Secondary Amine

Reduced Basicity (pKa)High Metabolic Stability Increased Lipophilicity

Specialized Ligands

 Modifies Electronic Properties

Advanced Materials

 Imparts Thermal Stability  Coordination Site

Pharmaceuticals

 Improves Bioavailability Increases Drug Half-Life  Enhances Membrane Permeation

Click to download full resolution via product page

Caption: Logical flow from structural features to strategic applications.

Medicinal Chemistry and Drug Design
The incorporation of the bis(3,3,3-trifluoropropyl)amino moiety into larger molecular scaffolds is

a key strategy for lead optimization in drug discovery.[1]

Improving Drug-Like Properties: Replacing a standard, more basic dialkylamine group with

the bis(3,3,3-trifluoropropyl)amino group can solve problems related to poor metabolic

stability or undesirable toxicity profiles.[3][5]
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Bioisosteric Replacement: This group can act as a bioisostere for other chemical

functionalities, maintaining the necessary steric profile for binding to a biological target while

fundamentally altering the electronic and metabolic properties of the parent molecule.

Accessing Novel Chemical Space: As a specialized building block, it allows chemists to

synthesize novel compounds that would be otherwise inaccessible, expanding the library of

potential drug candidates.[10]

Advanced Materials and Catalysis
Beyond life sciences, the properties of this amine are relevant in materials science and

catalysis.[1]

Ligand Development: The modified electronic properties and steric bulk make it a candidate

for developing novel ligands for transition metal catalysis. The fluorinated chains can impart

specific solubility profiles, enabling reactions in fluorous solvent systems.[1]

Polymer Science: Fluorinated compounds are used to create advanced polymers with high

thermal stability and specific surface properties. This amine could serve as a monomer or an

additive in the synthesis of such materials.

Conclusion
Bis(3,3,3-trifluoropropyl)amine is more than just a fluorinated molecule; it is a carefully

designed synthetic tool. Its molecular structure, dominated by the powerful inductive effects of

two trifluoromethyl groups, results in a unique combination of attenuated basicity, high

metabolic stability, and tailored lipophilicity. These field-proven attributes make it an

authoritative building block for medicinal chemists seeking to overcome common challenges in

drug development, such as metabolic instability and poor bioavailability. As the demand for

more sophisticated and effective pharmaceuticals and materials continues to grow, the role of

specialized fluorinated intermediates like Bis(3,3,3-trifluoropropyl)amine in enabling next-

generation chemical innovation is set to expand.

References
Google Patents. (n.d.). Preparation of 3,3,3-trifluoropropene-1.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.nbinno.com/article/other-organic-chemicals/leveraging-333-trifluoropropan-1-amine-hydrochloride-in-advanced-organic-synthesis-mi
https://www.benchchem.com/product/B1294225
https://www.benchchem.com/product/B1294225
https://www.benchchem.com/product/b1294225/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-fluorinated-amines
https://www.benchchem.com/product/b1294225/docs?utm_src=pdf-body#introduction-the-strategic-importance-of-fluorinated-amines
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for

CID 10001, 3,3,3-Trifluoropropylamine. Retrieved from [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for

CID 136479, Bis(3,3,3-trifluoropropyl)ether. Retrieved from [Link]

Marshall, A. D., et al. (2020). The Role of Small Molecules Containing Fluorine Atoms in

Medicine and Imaging Applications. Molecules, 25(22), 5410. Retrieved from [Link]

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from

[Link]

Royal Society of Chemistry. (n.d.). Synthesis of 3,3,3-trifluoropropene telomers and their

modification into fluorosurfactants. Retrieved from [Link]

ResearchGate. (n.d.). Reply to “Suitability of N,O-bis(trimethylsilyl)trifluoroacetamide as

derivatization reagent for the determination of the estrogens estrone and 17α-ethinylestradiol

by gas chromatography-mass spectrometry”. Retrieved from [Link]

Google Patents. (n.d.). Process for the preparation of bis (3-aminopropyl) amine
(dipropylenetriamine, DPTA).

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved

from [Link]

ACS Publications. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters,

10(7), 981-983. Retrieved from [Link]

ResearchGate. (n.d.). Synthesis route for aminopropyl-terminated polydimethylsiloxanes

(PDMS).... Retrieved from [Link]

ResearchGate. (n.d.). FT-IR spectra of butyltriethylammonium

bis(trifluoromethanesulfonyl)imide [TEA-C4][TFSI]. Retrieved from [Link]

National Center for Biotechnology Information. (2016). The Influence of Bioisosteres in Drug

Design: Tactical Applications to Address Developability Problems. Journal of Medicinal

Chemistry, 59(9), 4087-4116. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/10001
https://pubchem.ncbi.nlm.nih.gov/compound/136479
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7698882/
https://www.tandfonline.com/doi/full/10.1080/17460441.2019.1681332
https://pubs.rsc.org/en/content/articlelanding/2017/py/c7py01267k
https://www.researchgate.net/publication/233966953_Reply_to_Suitability_of_NO-bis_trimethylsilyltrifluoroacetamide_as_derivatization_reagent_for_the_determination_of_the_estrogens_estrone_and_17a-ethinylestradiol_by_gas_chromatography-mass_spect
https://www.chem.ucla.edu/~harding/IGOC/A/amineir.html
https://pubs.acs.org/doi/10.1021/acsmedchemlett.9b00299
https://www.researchgate.net/figure/Synthesis-route-for-aminopropyl-terminated-polydimethylsiloxanes-PDMS-AP_fig1_349346610
https://www.researchgate.net/figure/FT-IR-spectra-of-butyltriethylammonium-bis-trifluoromethanesulfonyl-imide-TEA-C4-TFSI_fig1_332768007
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4865719/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (n.d.). 1 H NMR spectrum of an α,ω-Bis(3-aminopropyl)-

polydimethylsiloxane. Retrieved from [Link]

Google Patents. (n.d.). Process for producing 3,3,3-trifluoropropionic acid.

MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-

Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]

ResearchGate. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry. Retrieved from

[Link]

Organic Syntheses. (n.d.). 1,3-Butadien-1-amine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-

N,N-dimethyl. Retrieved from [Link]

ResearchGate. (n.d.). Electron ionization induced fragmentation of fluorinated derivatives of

bisphenols. Retrieved from [Link]

MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA

(2016–2022). Molecules, 28(10), 4065. Retrieved from [Link]

SpectraBase. (n.d.). 3,3,3-trifluoroprop-1-ene. Retrieved from [Link]

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 3,3,3-Trifluoropropan-1-amine

Hydrochloride in Advanced Organic Synthesis. Retrieved from [Link]

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for

CID 170213, 1,3-Bis(3,3,3-trifluoropropyl)-1,1,3,3-tetramethyldisilazane. Retrieved from

[Link]

Automated Topology Builder. (n.d.). 2,3,3,3-Tetrafluoropropene. Retrieved from [Link]

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary

Amines. Retrieved from [Link]

Wikipedia. (n.d.). Triisopropylamine. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.researchgate.net/figure/H-NMR-spectrum-of-an-a-o-Bis-3-aminopropyl-polydimethylsiloxane-For-calculation-of-the_fig1_328905342
https://www.mdpi.com/1420-3049/24/19/3549
https://www.researchgate.net/publication/333383088_The_Many_Roles_for_Fluorine_in_Medicinal_Chemistry
http://www.orgsyn.org/demo.aspx?prep=v72p0059
https://www.researchgate.net/publication/336635591_Electron_ionization_induced_fragmentation_of_fluorinated_derivatives_of_bisphenols
https://www.mdpi.com/1420-3049/28/10/4065
https://spectrabase.com/spectrum/AIlVuY03Mji
https://www.inno-pharmchem.com/news/leveraging-3-3-3-trifluoropropan-1-amine-hydrochloride-in-advanced-organic-synthesis-65715424.html
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://pubchem.ncbi.nlm.nih.gov/compound/170213
https://atb.uq.edu.au/molecule.py?molid=22392
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iii-secondary-and-tertiary-amines
https://en.wikipedia.org/wiki/Triisopropylamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


LookChem. (n.d.). Cas 82113-65-3,TRIFLUOROMETHANESULFONIMIDE. Retrieved from

[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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